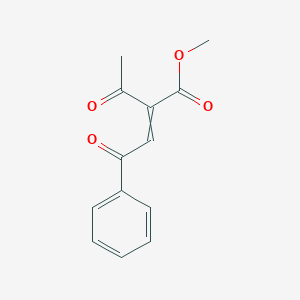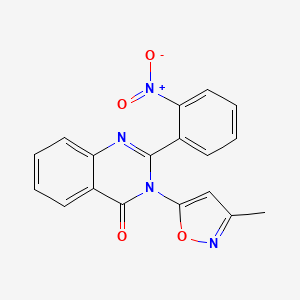
4(3H)-Quinazolinone, 3-(3-methyl-5-isoxazolyl)-2-(2-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 3-(3-methyl-5-isoxazolyl)-2-(2-nitrophenyl)- is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(3-methyl-5-isoxazolyl)-2-(2-nitrophenyl)- typically involves multi-step organic reactions. One common approach is to start with the quinazolinone core and introduce the isoxazolyl and nitrophenyl groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help achieve the desired quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone, 3-(3-methyl-5-isoxazolyl)-2-(2-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or studying reaction mechanisms.
Biology: Its biological activity may be explored for potential therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial properties.
Medicine: The compound may be investigated for its potential use in drug development and pharmaceutical formulations.
Industry: It can be used in the development of new materials, catalysts, or other industrial applications.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 3-(3-methyl-5-isoxazolyl)-2-(2-nitrophenyl)- involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4(3H)-Quinazolinone, 3-(3-methyl-5-isoxazolyl)-2-(2-nitrophenyl)- include other quinazolinone derivatives with different substituents. Examples include:
- 4(3H)-Quinazolinone, 2-phenyl-
- 4(3H)-Quinazolinone, 3-(4-methyl-5-isoxazolyl)-2-(2-nitrophenyl)-
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 3-(3-methyl-5-isoxazolyl)-2-(2-nitrophenyl)- lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives
Propriétés
Numéro CAS |
90059-41-9 |
|---|---|
Formule moléculaire |
C18H12N4O4 |
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
3-(3-methyl-1,2-oxazol-5-yl)-2-(2-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C18H12N4O4/c1-11-10-16(26-20-11)21-17(13-7-3-5-9-15(13)22(24)25)19-14-8-4-2-6-12(14)18(21)23/h2-10H,1H3 |
Clé InChI |
ASGVSNSTGPPLFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B14389938.png)
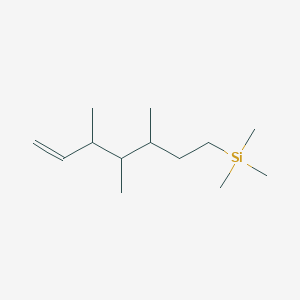

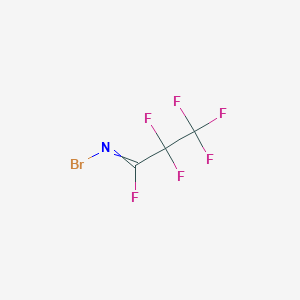
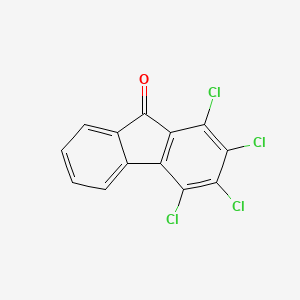
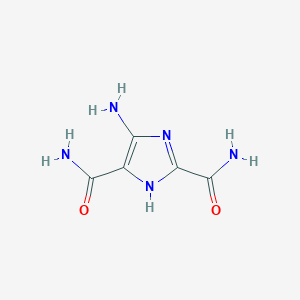
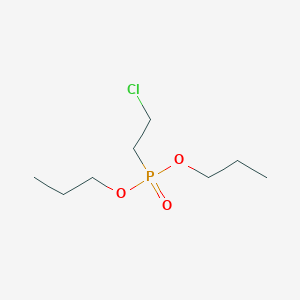
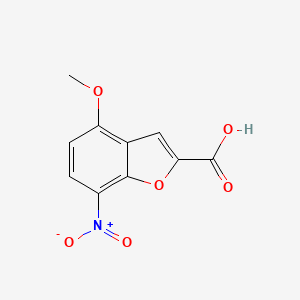
![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline](/img/structure/B14389975.png)

![Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester](/img/structure/B14389984.png)
![Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite](/img/structure/B14389992.png)
